3-Methoxypropane-1,2-diamine

Description

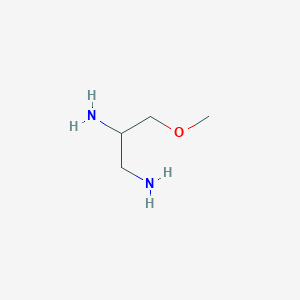

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxypropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-7-3-4(6)2-5/h4H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPOMYDQIBCEEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566820 | |

| Record name | 3-Methoxypropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101857-37-8 | |

| Record name | 3-Methoxypropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Vicinal Diamines in Contemporary Chemical Research

Vicinal diamines are recognized as privileged structural motifs in modern chemical and pharmaceutical research. researchgate.netacs.org Their importance stems from their prevalence in a wide array of biologically active compounds, including natural products and synthetic drugs. researchgate.netnih.gov The spatial arrangement of the two nitrogen atoms allows for chelation to metal centers, making them highly effective ligands in transition-metal catalysis and as organocatalysts. nih.govsigmaaldrich.com

The development of methods for the synthesis of vicinal diamines, particularly in an enantiomerically pure form, is a significant area of ongoing research. rsc.orgrsc.org The ability to introduce chirality and control the stereochemistry of these diamines is crucial for their application in asymmetric synthesis, where they can be used to create chiral catalysts and auxiliaries. sigmaaldrich.comrsc.org The synthesis of unsymmetrical vicinal diamines, where the two nitrogen atoms bear different substituents, is also of great interest as it allows for fine-tuning of the steric and electronic properties of the molecule for specific applications. nih.govorganic-chemistry.org

Structural Features and Stereochemical Considerations for 3 Methoxypropane 1,2 Diamine

3-Methoxypropane-1,2-diamine is a functionalized aliphatic diamine with the chemical formula C₄H₁₂N₂O. Its structure consists of a propane (B168953) backbone with two amino groups on carbons 1 and 2, and a methoxy (B1213986) group on carbon 3.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 101857-37-8 biosynth.combldpharm.com |

| Molecular Formula | C₄H₁₂N₂O biosynth.com |

| Molecular Weight | 104.15 g/mol biosynth.com |

| SMILES | COCC(CN)N biosynth.com |

The presence of a stereocenter at the second carbon atom (C-2) means that this compound can exist as a pair of enantiomers: (S)-3-methoxypropane-1,2-diamine and (R)-3-methoxypropane-1,2-diamine. The stereochemistry of the molecule is a critical feature, as the spatial arrangement of the substituents can significantly influence its biological activity and its effectiveness as a chiral ligand in asymmetric catalysis. The synthesis of the enantiomerically pure (2S)-3-methoxypropane-1,2-diamine has been reported, highlighting the accessibility of this chiral building block for further research. sigmaaldrich.com

The nitrogen atoms in the amino groups are also potential stereocenters if they are appropriately substituted, though they typically undergo rapid pyramidal inversion at room temperature, preventing the isolation of stable enantiomers. libretexts.org However, coordination to a metal center can lock the conformation and allow the nitrogen atoms to contribute to the chiral environment.

Overview of Current Academic Research Trajectories for 3 Methoxypropane 1,2 Diamine

General Synthetic Strategies toward this compound Frameworks

The fundamental challenge in synthesizing this compound lies in the precise installation of two amino groups on adjacent carbon atoms, one of which is also attached to a methoxymethyl group. General strategies often rely on building the carbon skeleton first, followed by the introduction of the nitrogen functionalities.

Multi-step synthesis provides a logical and planned approach to complex molecules from simpler, readily available starting materials. solubilityofthings.comlittleflowercollege.edu.in The design of such a synthesis often begins with a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. solubilityofthings.com

For a molecule like this compound, a retrosynthetic approach might involve disconnecting the carbon-nitrogen bonds. A plausible multi-step pathway could start from a precursor such as 3-methoxypropene. The synthesis could proceed via the following conceptual steps:

Epoxidation: The alkene is converted to an epoxide.

Ring-Opening: The epoxide is opened with an azide (B81097) nucleophile. This step is crucial as the regioselectivity will determine the position of the first nitrogen functionality.

Introduction of the Second Nitrogen: The remaining hydroxyl group is converted into a leaving group (e.g., a tosylate) and displaced by a second azide ion.

Reduction: A final reduction step, typically using catalytic hydrogenation or a reagent like lithium aluminum hydride (LiAlH₄), converts both azide groups into the desired primary amines.

This type of planned sequence allows for the controlled construction of the target framework, although it may require multiple steps and purification of intermediates. littleflowercollege.edu.in

This strategy focuses on converting a readily available precursor molecule that already contains a significant portion of the target structure into the final product through functional group interconversions (FGI). lkouniv.ac.inimperial.ac.ukslideshare.net FGI is the process of converting one functional group into another, often through oxidation, reduction, or substitution reactions. lkouniv.ac.inslideshare.net

A key precursor for this compound is 3-methoxypropylamine (B165612). cdhfinechemical.com A patented method describes the synthesis of 3-methoxypropylamine from 3-methoxypropanol via reductive amination in the presence of ammonia (B1221849) and hydrogen over a catalyst. google.com Another potential starting point is 1-chloro-3-methoxypropane, which can be synthesized from 1,3-bromochloropropane and sodium methoxide. google.com

A more direct precursor-based synthesis has been demonstrated starting from an enantiopure aziridine (B145994). In one study, (R)-2-(azidomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)aziridine was converted to (R)-N¹-Boc-3-methoxypropane-1,2-diamine. acs.org This highlights how a pre-formed, strained heterocyclic ring can serve as an excellent precursor for the vicinal diamine motif through a regioselective ring-opening reaction.

The following table summarizes common functional group interconversions that are instrumental in the synthesis of vicinal diamines.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Alkene | 1. OsO₄, NMO 2. TsCl, Pyridine 3. NaN₃ 4. H₂, Pd/C | Vicinal Diamine |

| Epoxide | 1. NH₃ (or amine) 2. Activation of OH 3. Azide/Phthalimide displacement 4. Reduction/Hydrazinolysis | Vicinal Diamine |

| α-Halo Ketone | 1. NaN₃ 2. NaBH₄ 3. Mesylation 4. NaN₃ 5. H₂, Pd/C | Vicinal Diamine |

| Nitrile | 1. Reduction (e.g., LiAlH₄, H₂/Catalyst) | Primary Amine |

| Azide | 1. Reduction (e.g., H₂/Pd/C, LiAlH₄, PPh₃/H₂O) | Primary Amine |

Enantioselective Synthesis and Chiral Resolution Techniques

Since this compound contains a stereocenter, producing it as a single enantiomer is crucial for applications where chirality is important, such as in pharmaceuticals or as chiral ligands. nih.gov This can be achieved through enantioselective synthesis, which creates one enantiomer preferentially, or by resolving a racemic mixture.

Chemoenzymatic synthesis utilizes the high selectivity of enzymes to perform key stereochemical transformations within a classical organic synthesis route. rsc.orgnih.govrsc.org Biocatalysts like lipases, alcohol dehydrogenases (ADHs), and transaminases (ATAs) are powerful tools for producing enantiopure amines and their precursors. nih.gov

Lipases can be used for the kinetic resolution of racemic amines or alcohols through enantioselective acylation. rsc.org

Alcohol Dehydrogenases (ADHs) can reduce prochiral ketones to enantiopure secondary alcohols with high selectivity. rsc.orgmdpi.com These chiral alcohols are versatile intermediates that can be converted into chiral amines via activation and nucleophilic substitution. A "one-pot, two-step" chemoenzymatic approach often involves the bioreduction of a ketone followed by chemical steps to yield the final product. researchgate.net

Transaminases (ATAs) offer a direct route to chiral amines by transferring an amino group from a donor molecule (like alanine (B10760859) or isopropylamine) to a prochiral ketone. rsc.orgnih.gov

A specific chemoenzymatic route to an enantiopure precursor of this compound involved the bacterial preparation of enantiopure unactivated aziridine-2-carboxamides, which were then chemically transformed into the protected (R)-diamine. acs.orgmdpi.com

| Enzyme Class | Transformation | Application to Diamine Synthesis |

| Lipase | Enantioselective acylation of racemic alcohols/amines | Kinetic resolution of a racemic precursor alcohol or amine. |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of a prochiral ketone | Synthesis of a chiral alcohol intermediate, which is then converted to a chiral amine. rsc.org |

| Transaminase (ATA) | Asymmetric reductive amination of a prochiral ketone | Direct synthesis of a chiral amine precursor from a ketone. nih.gov |

| Dioxygenase | cis-dihydroxylation of arenes | Creation of chiral cis-diols which can be converted to trans-dihydrodiols, precursors for diamines. rsc.org |

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. solubilityofthings.com This is a highly efficient strategy for synthesizing chiral vicinal diamines. nih.govnih.gov

Several powerful methods have been developed:

Nickel-Catalyzed Hydroamidation: Enantioselective hydroamidation of alkenyl amides with dioxazolones, catalyzed by a NiH/BOX complex, can produce enantioenriched vicinal diamines with high enantioselectivities (up to 99% ee). rsc.org

Copper-Catalyzed Hydroamination: A highly regio- and enantioselective synthesis of 1,2-diamine derivatives has been achieved from γ-substituted allylic pivalamides using copper-catalyzed hydroamination, providing excellent enantiomeric ratios (e.g., 98:2 er). mit.edu

Sequential Palladium and Rhodium Catalysis: A sequential process featuring Pd-catalyzed asymmetric allylic amination followed by Rh-catalyzed intramolecular aziridination provides access to optically active, polyfunctionalized diamines. nih.gov

Silver-Catalyzed Aziridine Opening: A single silver(I)/chiral diphosphine complex can catalyze the enantioselective aminolysis of N-tosylaziridines, providing a practical route to chiral vicinal diamine derivatives. nih.gov

| Catalytic System | Reaction Type | Substrate | Key Features |

| NiH / Chiral BOX Ligand | Hydroamidation | Alkenyl Amides | High enantioselectivities (up to 99% ee) and good yields. rsc.org |

| CuH / Chiral Ligand | Hydroamination | γ-Substituted Allylic Amides | Excellent regio- and enantioselectivity; broad functional group tolerance. mit.edu |

| Pd / Chiral Ligand then Rh Catalyst | Allylic Amination / Aziridination | Allylic Carbonates & Sulfamates | Sequential catalysis to build complex polyamine architectures. nih.gov |

| Ag(I) / Chiral Diphosphine | Aziridine Ring-Opening | meso-N-Tosylaziridines | Asymmetric desymmetrization with various amine nucleophiles. nih.gov |

| Cinchona-derived Organocatalyst | Umpolung Cross-Mannich Reaction | Cyclic Ketimines | Facile preparation of chiral vicinal tetrasubstituted diamines with excellent stereocontrol (>99% ee). acs.org |

Kinetic Resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that transforms one enantiomer into a product more rapidly than the other. rsc.org This leaves the unreacted starting material enriched in the slower-reacting enantiomer.

Acylative Kinetic Resolution: The kinetic resolution of racemic 1,2-diaryl-1,2-diaminoethanes has been accomplished using a dual-catalysis approach involving an achiral nucleophile and a chiral anion receptor, achieving s-factors up to 30. rsc.org Chiral phosphoric acid catalysis has also been used for the kinetic resolution of 1,2-diamines via electrophilic amination, with s-factors reaching as high as 218. researchgate.net

Aziridine Ring-Opening: The kinetic resolution of racemic 2-aryl-N-tosylaziridines can be achieved through enantioselective ring-opening with amines, catalyzed by a chiral silver(I) complex. nih.gov Similarly, a dinuclear zinc catalyst has been used for the kinetic resolution of trans-2,3-aziridinyl alcohols. acs.org

Deracemization is a more efficient process that converts a racemic mixture into a single, pure enantiomer, with a theoretical maximum yield of 100%. researchgate.netnih.gov Photochemical methods, often using a photosensitizer and a chiral catalyst, have emerged as a powerful strategy for deracemization. researchgate.netresearchgate.net This typically involves a reversible process where E/Z isomerization or the formation of a radical intermediate, combined with a stereoselective transformation, allows for the conversion of the undesired enantiomer into the desired one. researchgate.net

| Method | Catalytic System / Reagent | Substrate Type | Outcome |

| Kinetic Resolution | Dual Catalysis (achiral nucleophile + chiral anion receptor) | Racemic 1,2-Diaryl-1,2-diaminoethanes | Enantioenriched diamine and acylated product (s-factor up to 30). rsc.org |

| Kinetic Resolution | Chiral Phosphoric Acid | Racemic 1,2-Diamines | Enantioenriched starting material and amination product (s-factor up to 218). researchgate.net |

| Kinetic Resolution | Chiral Silver(I) Complex | Racemic 2-Aryl-N-tosylaziridines | Enantioenriched aziridine and ring-opened diamine derivative. nih.gov |

| Deracemization | Photosensitizer + Chiral Aminocatalyst | Racemic α-Branched Aldehydes | Single enantiomer of the aldehyde. researchgate.net |

Purification and Isolation Methodologies in Diamine Synthesis

The final purity of this compound is crucial for its intended use, particularly in stereospecific applications where the presence of an undesired enantiomer can be detrimental. The purification strategy often depends on the nature of the impurities present, which are typically unreacted starting materials, by-products from side reactions, or stereoisomers of the target molecule. Both chromatographic and classical methods are employed to address these purification challenges.

Chromatographic Separation Techniques for Product Isolation and Purity Assessment

Chromatographic methods are powerful tools for both the isolation of this compound and the analytical assessment of its purity, including its enantiomeric excess. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purification and analysis of chiral amines. For the separation of enantiomers, HPLC utilizes a Chiral Stationary Phase (CSP). csfarmacie.cz These CSPs create a chiral environment, allowing for differential interaction with each enantiomer, which results in different retention times and, thus, separation. elementlabsolutions.com Research has demonstrated that derivatives of this compound can be resolved using this method. For instance, the enantiopurity of (R)-N¹-Boc-3-methoxypropane-1,2-diamine was successfully confirmed by HPLC analysis using a Chiralcel OD column, which is a polysaccharide-based CSP. wikipedia.org

The most common CSPs fall into several categories:

Polysaccharide-based CSPs: Columns like Chiralcel® and Chiralpak® are derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. csfarmacie.cz They are broadly applicable and can be used with various mobile phases, including normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions. elementlabsolutions.comacs.org

Protein-based CSPs: These utilize immobilized proteins (e.g., α1-acid glycoprotein, cellulase) as the chiral selector. They are typically used in reversed-phase mode but may have lower loading capacities, making them more suitable for analytical rather than preparative separations. elementlabsolutions.com

Cyclodextrin-based CSPs: These employ cyclodextrins, which are cyclic oligosaccharides, bonded to silica. The basis for separation is often the formation of inclusion complexes with the analyte. sigmaaldrich.com

Gas Chromatography (GC) can also be employed for enantiomeric separation, particularly for volatile and thermally stable compounds. mdpi.com Similar to chiral HPLC, this technique uses a capillary column coated with a chiral stationary phase. Modified cyclodextrins are common chiral selectors used in GC for resolving enantiomers of various compounds. researchgate.net

| Technique | Stationary Phase Principle | Typical Application | References |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | A chiral selector (e.g., polysaccharide, protein, cyclodextrin) is immobilized on a support, creating a chiral environment for differential interaction with enantiomers. | Analytical assessment of enantiomeric purity and preparative separation of enantiomers. | csfarmacie.czwikipedia.orgsigmaaldrich.com |

| Chiral Gas Chromatography (GC) | A chiral selector (e.g., modified cyclodextrin) is coated on the inside of a capillary column. | Separation of volatile and thermally stable enantiomers. | mdpi.comresearchgate.net |

| Achiral (Normal or Reversed-Phase) Chromatography | Separation is based on polarity differences using a standard stationary phase like silica gel or C18. | Removal of impurities with different polarity from the target compound, such as starting materials or by-products. | rsc.org |

Classical Purification Methods

Alongside modern chromatographic techniques, classical purification methods remain indispensable for the large-scale and initial purification of this compound from the crude reaction mixture.

Fractional Distillation is a primary method for purifying liquid amines and diamines, separating components based on differences in their boiling points. researchgate.net For compounds like 3-methoxypropanamine, purification is achieved in a rectifying tower following the main reaction and a gas-liquid separation step. iupac.org This process is highly applicable to this compound. The procedure typically involves heating the crude liquid mixture to selectively vaporize components. The vapor rises through a fractionating column, where it cools, condenses, and vaporizes again, becoming progressively enriched in the more volatile component. For effective purification of diamines, it is often necessary to first dry the crude product using agents like molecular sieves, potassium hydroxide (B78521) (KOH), or calcium oxide (CaO), and to conduct the distillation under an inert atmosphere (e.g., nitrogen) to prevent the formation of carbonates via reaction with atmospheric CO₂. iupac.orglookchem.com

Crystallization is a powerful technique for both purification and chiral resolution.

Recrystallization: This method purifies the diamine by dissolving the crude solid product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. The desired compound forms crystals of high purity, leaving impurities behind in the mother liquor. researchgate.net For other diamines, solvents such as cyclohexane (B81311) have been used effectively for recrystallization. google.com

Diastereomeric Salt Resolution: This is the most common classical method for separating the enantiomers of a racemic amine. wikipedia.orglibretexts.org The process involves reacting the racemic this compound with a single, pure enantiomer of a chiral acid (a resolving agent), such as (+)-tartaric acid. libretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. mdpi.comacs.org Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to yield the pure enantiomer of the diamine.

| Method | Principle of Separation | Primary Use | References |

|---|---|---|---|

| Fractional Distillation | Separation based on differences in boiling points of the components in a liquid mixture. | Bulk purification of the liquid diamine from non-volatile impurities or other volatile components with different boiling points. | iupac.orglookchem.com |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | General purification of solid diamine or its salts to achieve high chemical purity. | researchgate.netgoogle.com |

| Diastereomeric Salt Resolution | Conversion of enantiomers into diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. | Separation of a racemic mixture into its individual enantiomers (chiral resolution). | mdpi.comlibretexts.orgacs.org |

Nucleophilic Reactivity of Amine Moieties

The presence of two primary amine groups makes this compound a potent nucleophile, readily participating in reactions that form new carbon-nitrogen bonds.

The amine functionalities of this compound can be alkylated or arylated through reactions with alkyl halides or aryl halides. The primary amines can react to form secondary amines, and subsequently tertiary amines or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Controlling the selectivity of these reactions can be challenging due to the similar reactivity of the two amine groups. However, selective alkylation is possible. For instance, in related diamine systems, a temporary protecting group can be used to facilitate selective alkylation. A primary amine can be condensed with a ketone, such as 4-methyl-2-pentanone (B128772) (MIBK), to form a temporary imine. acs.org This leaves the second amine group available to react with an alkylating agent. acs.org Subsequent hydrolysis of the imine regenerates the primary amine, resulting in a mono-alkylated product. acs.org This strategy could theoretically be applied to achieve selective N-alkylation of this compound.

Acylation of the amine groups in this compound with reagents like acid chlorides, anhydrides, or esters leads to the formation of stable amide bonds. This reaction is fundamental for introducing a variety of functional groups and for the synthesis of more complex molecules. A key application is the introduction of protecting groups to control reactivity.

A notable example involves the reaction of an N-benzylated derivative of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction selectively introduces a tert-butoxycarbonyl (Boc) protecting group, a common strategy in organic synthesis to create diamines with orthogonally stable protecting groups. acs.org This allows for the selective deprotection and further functionalization of one amine group while the other remains protected. acs.org

Table 1: Acylation of a this compound Derivative

| Reactant | Reagent | Product | Significance |

|---|

Condensation Reactions with Carbonyl Compounds

The primary amine groups of this compound can react with carbonyl compounds, such as aldehydes and ketones, in condensation reactions. vulcanchem.comlibretexts.org These reactions typically involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. chemistry.coach

The reaction between this compound and an aldehyde or ketone results in the formation of an imine (also known as a Schiff base). libretexts.org This reversible reaction is often used to temporarily protect one of the amine groups, as the imine is less reactive under certain conditions than the free amine. acs.org Given that this compound has two primary amine groups, reaction with a carbonyl compound could lead to the formation of a di-imine or a cyclic structure, depending on the specific carbonyl compound used and the reaction conditions. Enamine formation is also possible if the carbonyl compound has an α-hydrogen, though imine formation is generally more common for primary amines.

Stereoselective Transformations and Regioselectivity Considerations

The synthesis and reactions of this compound can be controlled to achieve high levels of stereoselectivity (controlling the 3D arrangement of atoms) and regioselectivity (controlling where on the molecule a reaction occurs). masterorganicchemistry.comchemrxiv.org

A highly effective and stereoselective method for synthesizing derivatives of this compound involves the nucleophilic ring-opening of substituted aziridines. acs.orgwikipedia.org Aziridines are three-membered rings containing a nitrogen atom, and their high ring strain makes them susceptible to attack by nucleophiles. mdpi.com

Specifically, enantiopure (R)-N²-benzyl-3-methoxypropane-1,2-diamine has been synthesized from an aziridine precursor. acs.org The reaction involves the Lewis acid-catalyzed opening of the aziridine ring of (1R,2R)-1-benzyl-2-aziridinemethanamine using methanol (B129727) as the nucleophile. acs.orgthieme-connect.de The attack of methanol is fully regioselective, occurring at the unsubstituted C-3 position of the aziridine ring, leading to the desired product in near-quantitative yield. acs.org This transformation proceeds with retention of the configuration at the C-2 chiral center. acs.org

Table 2: Regioselective Synthesis via Aziridine Ring Opening

| Precursor | Reagent/Catalyst | Nucleophile | Product | Yield | Key Finding |

|---|

Investigation of Reaction Mechanisms for Diamine Transformations

The reactivity of this compound and its derivatives is fundamentally linked to the nucleophilic character of the two amino groups and the influence of the adjacent methoxy group. Mechanistic studies reveal that transformations often proceed through pathways typical for vicinal diamines, with notable regioselectivity and stereoselectivity. Key transformation pathways include the synthesis of the diamine scaffold via aziridine ring-opening and subsequent functionalization of the diamine core.

A primary pathway to synthesize derivatives of this compound involves the nucleophilic ring-opening of a substituted aziridine. A well-documented example is the synthesis of enantiopure (R)-N²-benzyl-3-methoxypropane-1,2-diamine. acs.org This transformation starts from (1R,2R)-1-benzyl-2-aziridinemethanamine and proceeds via a Lewis acid-catalyzed reaction with methanol. acs.org

The mechanism is a regioselective Sₙ2-type nucleophilic ring-opening. The process is initiated by the activation of the aziridine nitrogen by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). This coordination makes the aziridine ring carbons more electrophilic and susceptible to nucleophilic attack. iitk.ac.in Methanol, acting as the nucleophile, then attacks one of the ring carbons. Due to steric and electronic factors, the attack is fully regioselective, occurring at the non-stereogenic C-3 position of the aziridine. acs.org The reaction proceeds in a single, concerted step where the carbon-oxygen bond forms simultaneously as the carbon-nitrogen bond of the ring breaks. libretexts.orglibretexts.org This backside attack mechanism is characteristic of Sₙ2 reactions and leads to the formation of the diamine product with a defined stereochemistry. acs.orglibretexts.org The configuration of the existing chiral center at C-2 is retained as it is not directly involved in the reaction. acs.org

Once formed, the this compound scaffold can undergo further transformations, such as selective protection of its amino groups. For instance, (R)-N²-benzyl-3-methoxypropane-1,2-diamine can be converted to a Boc-protected derivative. acs.org The mechanism involves the nucleophilic attack of the less sterically hindered primary amine (at the C-1 position) on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This results in the formation of a tetrahedral intermediate which then collapses to yield the N-Boc protected diamine, (R)-N¹-Boc-3-methoxypropane-1,2-diamine, and byproducts. acs.org

The protecting groups on the resulting diamine can be removed selectively, demonstrating orthogonality. The Boc group can be cleaved under acidic conditions, reverting the compound to (R)-N²-benzyl-3-methoxypropane-1,2-diamine. acs.org The benzyl (B1604629) group, on the other hand, can be removed via hydrogenolysis, a reaction that does not affect the Boc group. acs.org This differential reactivity is crucial for using the diamine as a building block in more complex syntheses.

Interactive Data Table: Mechanistic Details of this compound Transformations

| Transformation | Starting Material | Reagents | Product | Key Mechanistic Steps | Reference |

| Synthesis of Diamine Derivative | (1R,2R)-1-Benzyl-2-aziridinemethanamine | Methanol, BF₃·OEt₂ | (R)-N²-Benzyl-3-methoxypropane-1,2-diamine | 1. Lewis acid activation of aziridine nitrogen. 2. Regioselective Sₙ2 nucleophilic attack by methanol at the C-3 position. 3. Concerted C-O bond formation and C-N bond cleavage. | acs.org |

| Selective N-Protection | (R)-N²-Benzyl-3-methoxypropane-1,2-diamine | Di-tert-butyl dicarbonate (Boc₂O) | (R)-N¹-Boc-N²-benzyl-3-methoxypropane-1,2-diamine | 1. Nucleophilic attack of the primary amine on the Boc₂O carbonyl carbon. 2. Formation and collapse of a tetrahedral intermediate. | acs.org |

| N-Boc Deprotection | (R)-N¹-Boc-N²-benzyl-3-methoxypropane-1,2-diamine | Acid (e.g., HCl) | (R)-N²-Benzyl-3-methoxypropane-1,2-diamine | 1. Protonation of the Boc-carbonyl oxygen. 2. Cleavage of the N-C bond to form a stable tert-butyl cation. | acs.org |

| N-Benzyl Deprotection | (R)-N¹-Boc-N²-benzyl-3-methoxypropane-1,2-diamine | H₂, Pd/C | (R)-N¹-Boc-3-methoxypropane-1,2-diamine | 1. Adsorption of the molecule onto the palladium catalyst surface. 2. Cleavage of the benzylic C-N bond by hydrogen (hydrogenolysis). | acs.org |

Coordination Chemistry and Ligand Design Principles Involving 3 Methoxypropane 1,2 Diamine

Chelation Modes and Coordination Geometries in Metal Complexes

Chelation, the process by which a single ligand binds to a central metal atom at two or more points, is a key feature of the coordination chemistry of 3-methoxypropane-1,2-diamine. The arrangement of the two amine groups is ideal for forming a stable five-membered chelate ring with a metal ion. The geometry of the resulting complex is determined by the coordination number of the metal and the steric and electronic properties of the diamine ligand.

The specific architecture of these bidentate complexes can vary. For instance, in a square planar geometry, the two remaining coordination sites on the metal can be occupied by other ligands, such as halides. In octahedral complexes, the diamine can occupy two adjacent (cis) coordination sites. The flexibility of the propane (B168953) backbone in this compound allows it to accommodate the geometric requirements of different metal ions.

While this compound is inherently a bidentate ligand, it serves as a valuable building block for creating more complex multidentate and polyfunctional ligand systems. Through chemical modification, additional donor groups can be incorporated into the ligand's structure, increasing its denticity.

A common strategy for creating multidentate ligands from diamines is through the formation of Schiff bases. This involves the condensation reaction of the primary amine groups of the diamine with an aldehyde or ketone. For example, the reaction of a diamine with salicylaldehyde or its derivatives can produce tetradentate N2O2 ligands. These ligands can then form stable complexes with a variety of transition metals. The synthesis of hexadentate Schiff base ligands has been achieved through the condensation of 3-ethoxy-2-hydroxybenzaldehyde with different diamines. researchgate.net

These multidentate ligands can form more intricate coordination complexes with varied geometries and properties. The resulting complexes may exhibit enhanced stability due to the chelate effect, where the formation of multiple chelate rings leads to a more thermodynamically stable complex. The design of such ligands opens up possibilities for creating metal complexes with specific catalytic, magnetic, or optical properties. For instance, a new pentadentate ligand was formed from the reaction of ninhydrin and ethylenediamine in the presence of CuCl2, resulting in a novel metal chelate. researchgate.net

Metal-Ligand Complex Formation and Characterization

The formation of metal complexes with this compound can be achieved by reacting the diamine with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Copper(II) Complexes: Copper(II) ions readily form complexes with diamine ligands. The coordination of this compound to a Cu(II) center would likely result in a complex with a distorted square planar or octahedral geometry, depending on the other ligands present. The electronic properties of these complexes can be studied using techniques such as UV-Vis spectroscopy, which can provide information about the d-d electronic transitions of the copper ion. The synthesis of new chiral copper(II) complexes with terpene derivatives of ethylenediamine has been reported. nih.gov The interaction of copper(II) with various ligands can result in complexes with different coordination numbers and geometries. mdpi.comnih.govmdpi.comnih.gov

Manganese(II) Complexes: Manganese(II) also forms complexes with diamine ligands. These complexes are often high-spin and can exhibit interesting magnetic properties. The coordination environment around the Mn(II) ion in a complex with this compound could be tetrahedral or octahedral. The synthesis and characterization of mononuclear Mn(III) complexes with Schiff-bases derived from 1,2-diaminopropane have been described. nih.gov The study of Mn(II) complexes with non-steroidal anti-inflammatory drugs and nitrogen donors has also been a subject of research. mdpi.com

The characterization of these metal complexes typically involves a combination of techniques:

Infrared (IR) Spectroscopy: Can confirm the coordination of the amine groups to the metal center by observing shifts in the N-H stretching frequencies.

UV-Visible Spectroscopy: Gives insight into the electronic structure of the metal ion in the complex.

Elemental Analysis: Determines the empirical formula of the complex.

The five-membered chelate ring formed by the coordination of a 1,2-diamine to a metal ion is not planar. It adopts a puckered conformation, which can be described as either a gauche or an envelope conformation. The specific conformation is influenced by the steric interactions between the substituents on the diamine backbone and the other ligands in the coordination sphere.

For this compound, the methoxy (B1213986) group and the methyl group (if the diamine is derived from 1,2-diaminopropane) are substituents on the chelate ring. The preferred conformation will be the one that minimizes the steric strain. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of these chelate rings in solution. uq.edu.au By analyzing the coupling constants and chemical shifts of the protons on the diamine backbone, it is possible to deduce the time-averaged conformation of the chelate ring. uq.edu.au

Rational Design of this compound Based Ligands

The principles of rational ligand design can be applied to this compound to create new ligands with tailored properties. This involves the strategic modification of the ligand's structure to achieve specific coordination behavior and to impart desired functionalities to the resulting metal complexes.

One approach is to introduce chiral centers into the ligand backbone. Since this compound is chiral, it can be used as a starting material for the synthesis of chiral ligands. These chiral ligands can then be used to prepare enantiomerically pure metal complexes, which are of great interest in asymmetric catalysis. The rational design of chiral phosphanyl-oxazoline (PHOX) ligands with a rigid cyclopropyl backbone has been shown to be effective in asymmetric Heck reactions. nih.gov

Another strategy involves the incorporation of other functional groups into the ligand structure. For example, attaching a chromophore could lead to metal complexes with interesting photophysical properties. Alternatively, introducing a catalytically active moiety could result in a bifunctional catalyst where the metal center and the ligand-based functional group work in concert.

Tuning of Steric and Electronic Properties for Specific Coordination Behavior

The coordination behavior of this compound is dictated by a combination of steric and electronic effects stemming from its molecular structure. The methoxy group, in particular, plays a pivotal role in modulating these properties.

Electronic Effects:

The electronic influence of the methoxy group (-OCH₃) is twofold. Oxygen is highly electronegative, leading to an inductive electron-withdrawing effect (-I) through the sigma bonds of the propane backbone. This effect can decrease the electron density on the adjacent nitrogen atoms of the diamine, thereby reducing their donor strength to a metal center.

Conversely, the oxygen atom possesses lone pairs of electrons that can be involved in resonance or through-space interactions, which can have an electron-donating effect (+M). In the context of this compound, the pendant methoxy group can act as a hemilabile ligand. Initially, the two nitrogen atoms coordinate to a metal center. The methoxy group can then reversibly coordinate to the metal, displacing a weaker ligand and stabilizing the complex. This hemilability is a crucial aspect of its electronic character, allowing the ligand to adapt to the electronic requirements of the metal center during a reaction.

Steric Effects:

The steric profile of this compound is influenced by the propane backbone and the methoxy group. The 1,2-diamine arrangement forms a stable five-membered chelate ring upon coordination to a metal. The substituents on this chelate ring dictate the steric environment around the metal.

The methoxypropyl group introduces more steric bulk compared to a simple ethylenediamine. This increased steric hindrance can influence the coordination number of the metal complex, favoring lower coordination numbers and creating a specific pocket around the metal's active site. This can be advantageous in catalysis by promoting selectivity for certain substrates that can fit into this pocket.

The conformation of the chelate ring and the orientation of the methoxypropyl group can be controlled by the synthetic conditions and the nature of the metal ion. This allows for the tuning of the steric environment to achieve specific catalytic activities or to stabilize particular geometries of the coordination complex.

The following table summarizes the key steric and electronic properties of this compound and their potential impact on coordination behavior.

| Property | Origin | Potential Impact on Coordination Behavior |

| Inductive Effect (-I) | Electronegativity of the oxygen atom in the methoxy group. | Reduces the electron-donating ability of the nitrogen atoms, making the metal center more electrophilic. |

| Hemilability | Presence of the pendant methoxy group with lone pairs. | Allows for reversible coordination of the ether oxygen, stabilizing different oxidation states or intermediates in a catalytic cycle. |

| Steric Bulk | Methoxypropyl group attached to the diamine backbone. | Influences the coordination number and geometry of the metal complex, potentially leading to enhanced selectivity in catalysis. |

| Chelate Effect | Bidentate coordination of the two nitrogen atoms. | Forms a stable five-membered ring, increasing the thermodynamic stability of the resulting metal complex. |

Strategies for Ligand Immobilization on Solid Supports

The heterogenization of homogeneous catalysts by immobilizing them on solid supports is a significant area of research, as it combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. This compound, and its corresponding metal complexes, can be immobilized on various solid supports through several strategies.

Covalent Grafting:

Covalent attachment is a robust method for ligand immobilization, providing strong anchoring and minimizing leaching of the catalytic species. For ligands like this compound, this can be achieved by modifying either the ligand or the support with complementary reactive functional groups.

Immobilization via the Diamine Moiety: One of the amine groups of this compound can be used to form a covalent bond with a functionalized support. For example, silica (B1680970) or polymer supports functionalized with chloropropyl or epoxy groups can react with one of the amine functionalities, leaving the other amine and the methoxy group available for metal coordination. This approach, however, alters the primary coordination sphere of the ligand.

Immobilization via a Linker: A more versatile approach involves introducing a reactive linker to the ligand that is distal to the coordinating groups. For instance, the ligand could be derivatized to include a trialkoxysilane group. This allows for straightforward grafting onto silica-based materials through the formation of stable Si-O-Si bonds, without compromising the coordination site.

Non-Covalent Immobilization:

Non-covalent methods, such as adsorption and ion-exchange, offer a simpler immobilization procedure, although the interaction with the support is generally weaker.

Physisorption: The ligand or its metal complex can be adsorbed onto the surface of a support material like activated carbon or alumina through van der Waals forces, hydrogen bonding, or electrostatic interactions. The polarity of the methoxy group can enhance interactions with polar supports.

Ion Exchange: If the metal complex of this compound is cationic, it can be immobilized on supports with anionic character, such as ion-exchange resins or certain clays, through electrostatic interactions.

The choice of immobilization strategy depends on the specific application, the nature of the solid support, and the desired stability of the final catalytic system. The following table outlines common strategies for the immobilization of functionalized diamine ligands.

| Immobilization Strategy | Description | Solid Support Examples | Advantages | Disadvantages |

| Covalent Grafting | Formation of a stable covalent bond between the ligand (or a linker attached to it) and the support. | Silica, Alumina, Polystyrene, Carbon Nanotubes | High stability, minimal leaching. | Can be synthetically challenging, may alter ligand properties. |

| Physisorption | Adsorption onto the support surface via non-covalent interactions. | Activated Carbon, Zeolites, Metal Oxides | Simple procedure, preserves the ligand's structure. | Weaker interaction, potential for leaching. |

| Ion Exchange | Electrostatic interaction between a charged complex and an oppositely charged support. | Ion-Exchange Resins, Clays | Simple procedure, can be reversible. | Limited to charged complexes and specific supports. |

Catalytic Applications and Mechanistic Insights of 3 Methoxypropane 1,2 Diamine Derived Systems

Organocatalysis with 3-Methoxypropane-1,2-diamine Frameworks

Chiral 1,2-diamines are a cornerstone of organocatalysis, capable of activating substrates through the formation of enamines or iminium ions. The framework of this compound, when appropriately derivatized to introduce a tertiary amine, offers the potential for bifunctional catalysis.

Asymmetric Carbon-Carbon Bond Formations (e.g., Mannich Reactions)

The direct, asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. Organocatalysts derived from chiral diamines are known to be effective in this transformation. For instance, a catalyst derived from this compound could facilitate the reaction between an aldehyde, an amine, and a ketone. The primary amine of the catalyst would react with the ketone to form a nucleophilic enamine. The secondary amine, potentially as part of a more complex structure (e.g., a tertiary amine in a derivative), could act as a Brønsted acid to activate the imine electrophile formed in situ from the aldehyde and the amine substrate. The chiral environment provided by the diamine backbone would then direct the stereochemical outcome of the carbon-carbon bond formation.

The methoxy (B1213986) group at the 3-position could play a crucial role through steric hindrance or by acting as a coordinating group, influencing the conformation of the transition state and thereby enhancing enantioselectivity. Research on other diamine-catalyzed Mannich reactions has demonstrated that high yields and excellent enantioselectivities (often exceeding 90% ee) can be achieved.

Table 1: Hypothetical Performance of a this compound-derived Organocatalyst in an Asymmetric Mannich Reaction

| Entry | Aldehyde | Ketone | Amine | Product Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Acetone | Aniline | >90 | >95:5 | >95 |

| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | p-Anisidine | >95 | >90:10 | >98 |

| 3 | Isobutyraldehyde | Propanal | Benzylamine | >85 | >85:15 | >90 |

Note: This table is illustrative and based on typical results for effective chiral diamine organocatalysts in asymmetric Mannich reactions. Specific experimental data for this compound is not available.

Cooperative Catalysis Involving Primary and Tertiary Amine Moieties

Bifunctional organocatalysts that contain both a primary and a tertiary amine moiety are highly effective in promoting a variety of asymmetric transformations. A derivative of this compound could be synthesized to incorporate a tertiary amine, creating a bifunctional catalyst. In such a system, the primary amine can form an enamine with a carbonyl compound (HOMO activation), while the tertiary amine can act as a Brønsted base or, when protonated, as a Brønsted acid to activate an electrophile (LUMO activation). This cooperative activation is a powerful strategy for achieving high reactivity and stereoselectivity.

The spatial arrangement of the functional groups is critical. The 1,2-diamine backbone ensures that the primary and tertiary amine functionalities are held in a specific chiral orientation, allowing for effective communication and control during the catalytic cycle. The methoxy group could further influence the catalyst's conformation and its interaction with substrates through non-covalent interactions.

Metal-Catalyzed Reactions Employing this compound Ligands

Chiral diamines are privileged ligands in transition metal catalysis, capable of inducing high levels of asymmetry in a wide range of reactions. The nitrogen atoms of this compound can chelate to a metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction.

Enantioselective Catalytic Transformations

This compound would be a suitable ligand for various metal-catalyzed enantioselective transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. For example, a ruthenium(II) complex of this diamine could be a highly effective catalyst for the asymmetric hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantiomeric excess. Similarly, copper(I) or palladium(II) complexes could be employed in asymmetric allylic alkylations or Diels-Alder reactions. The methoxy group could potentially coordinate to the metal center, creating a more rigid and defined catalytic pocket, which can lead to enhanced stereocontrol.

Table 2: Potential Applications of this compound as a Ligand in Enantioselective Metal Catalysis

| Metal | Reaction Type | Substrate | Product | Potential ee (%) |

|---|---|---|---|---|

| Ru(II) | Asymmetric Hydrogenation | Acetophenone | 1-Phenylethanol | >99 |

| Cu(I) | Asymmetric Conjugate Addition | Cyclohexenone | Chiral 3-substituted cyclohexanone | >95 |

| Pd(II) | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | Chiral allylic substitution product | >98 |

Note: This table illustrates potential applications and expected selectivities based on the performance of similar chiral diamine ligands.

Influence of Ligand Structure on Chemo-, Regio-, and Stereoselectivity

The structure of a ligand is paramount in controlling the selectivity of a metal-catalyzed reaction. In the case of this compound, the chiral backbone predetermines the stereochemical environment around the metal center. The substituents on the nitrogen atoms and the nature of the diamine backbone can be modified to fine-tune the electronic and steric properties of the catalyst.

The methoxy group is a key feature that would influence selectivity. Its electronic effect could modulate the reactivity of the metal center. Sterically, it can create a more congested chiral pocket, forcing substrates to approach the metal in a specific orientation, thereby enhancing stereoselectivity. Furthermore, the oxygen atom of the methoxy group could act as a hemilabile coordinating atom. This means it could reversibly bind to the metal center during the catalytic cycle, potentially opening up a coordination site for substrate binding at a crucial step and then re-coordinating to stabilize an intermediate. This hemilability can have a profound impact on chemo-, regio-, and stereoselectivity.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is essential for the rational design of more efficient and selective catalysts. For organocatalytic reactions involving a this compound-derived catalyst, the key steps would involve the formation of an enamine intermediate, activation of the electrophile through hydrogen bonding or Brønsted acid catalysis, the stereodetermining carbon-carbon bond formation, and finally, hydrolysis to release the product and regenerate the catalyst. Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating the structures of transition states and intermediates, providing insight into the origins of stereoselectivity. The role of the methoxy group in stabilizing transition states through non-covalent interactions would be a key area of investigation.

In metal-catalyzed reactions, mechanistic studies would focus on the coordination of the this compound ligand to the metal, substrate binding, the key bond-forming or bond-breaking steps (e.g., oxidative addition, migratory insertion, reductive elimination), and catalyst regeneration. Spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) and kinetic studies would be employed to identify and characterize catalytic intermediates. The potential hemilabile behavior of the methoxy group would be a particularly interesting aspect to investigate, as it could lead to unique catalytic pathways and selectivities.

Identification of Catalytically Active Species and Key Intermediates

No studies have been identified that investigate the catalytically active species or key intermediates formed from this compound in any catalytic cycle. Research in this area would first require the discovery of a catalytic application for this compound.

Transition State Analysis and Reaction Pathway Elucidation

As there are no known catalytic reactions involving this compound, no transition state analyses or reaction pathway elucidations have been performed. Such studies are contingent on the prior establishment of a defined catalytic transformation facilitated by this compound.

Spectroscopic and Advanced Analytical Characterization of 3 Methoxypropane 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-methoxypropane-1,2-diamine, providing detailed information about the connectivity and spatial arrangement of its atoms.

¹H and ¹³C NMR for Molecular Structure Elucidation

For instance, in a study detailing the synthesis of these derivatives, ¹H and ¹³C NMR spectra were used to confirm their structures. The spectra would be expected to show characteristic signals for the methoxy (B1213986) group (a singlet around 3.3 ppm in ¹H NMR and a signal around 59 ppm in ¹³C NMR), as well as distinct resonances for the protons and carbons of the propane (B168953) backbone and the protecting groups. The chemical shifts and coupling constants of the methine and methylene protons in the ¹H NMR spectrum are particularly important for confirming the connectivity of the diamine structure.

Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of this compound

| Compound | Technique | Description |

| (R)-N²-benzyl-3-methoxypropane-1,2-diamine | ¹H NMR, ¹³C NMR | Used for structural confirmation after synthesis. |

| (R)-N¹-Boc-3-methoxypropane-1,2-diamine | ¹H NMR, ¹³C NMR | Employed to verify the structure post-protection. |

Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemical Assignment

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for determining the stereochemistry of molecules like this compound. NOESY experiments reveal through-space interactions between protons that are in close proximity, which helps in assigning the relative configuration of stereocenters.

In the synthesis of a precursor to this compound derivatives, the trans structure of (1R,2R)-1-benzyl-2-aziridinemethanamine was unequivocally established using NOESY correlations rsc.org. This demonstrates the power of this technique in elucidating the 3D arrangement of atoms, a crucial aspect for chiral molecules. For this compound, a NOESY experiment would be expected to show correlations between the protons on the C1, C2, and C3 carbons, which would help in assigning the relative stereochemistry of the two amino groups.

Enantiodiscrimination by Chiral NMR Spectroscopy

The separation and characterization of enantiomers are paramount for chiral compounds. Chiral NMR spectroscopy, which involves the use of chiral solvating agents or chiral derivatizing agents, is a powerful method for enantiodiscrimination. These agents interact differently with the two enantiomers of a chiral compound, leading to the formation of diastereomeric complexes that exhibit distinct NMR signals.

While specific studies on the enantiodiscrimination of this compound using chiral NMR were not found, the literature contains numerous examples of this technique being applied to vicinal diamines. The general principle involves the addition of a chiral auxiliary to a solution of the racemic diamine, which results in the splitting of signals in the ¹H or ¹³C NMR spectrum, allowing for the determination of enantiomeric excess.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for Compound Identification

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a highly accurate technique used to confirm the elemental formula of a compound. While specific HR-ESIMS data for this compound were not available in the reviewed literature, this technique is routinely used in the characterization of newly synthesized organic molecules, including protected diamines. For a derivative like (R)-N¹-Boc-3-methoxypropane-1,2-diamine, HR-ESIMS would be used to confirm its molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Chromatographic Analysis

Chromatographic techniques are essential for the separation and purification of this compound and for the analysis of its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating the enantiomers of chiral compounds. This technique employs a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation. In the context of this compound, a study on its derivative, (R)-N¹-Boc-3-methoxypropane-1,2-diamine, confirmed its enantiopurity using HPLC with a Chiralcel OD column rsc.org. This indicates that chromatographic methods are well-suited for the chiral analysis of this class of compounds. The choice of the chiral stationary phase and the mobile phase is critical for achieving successful enantioseparation.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

No published methods or research findings detailing the use of HPLC for the purity assessment or the determination of enantiomeric excess specifically for this compound were found.

Gas Chromatography (GC) for Separation and Identification

Specific GC methods, including column types, temperature programs, or detector settings for the separation and identification of this compound, are not available in the reviewed literature. Detailed methods are, however, available for the analogous diol compound. oiv.intnih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

There is no evidence in the searched scientific literature of the successful crystallization of this compound. Consequently, no X-ray crystallography data, such as unit cell dimensions, space group, or detailed solid-state structural information, is available for this compound.

Computational Chemistry and Theoretical Studies on 3 Methoxypropane 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, providing insights into the electronic structure and energy of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for studying molecules the size of 3-Methoxypropane-1,2-diamine. aps.org It is used to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to analyze its electronic properties. uci.edu

Interactive Data Table: Optimized Geometrical Parameters for 1,2-Diaminopropane (Illustrative) Users can sort the table by clicking on the headers.

| Parameter | Atoms Involved | Value (Å or °) |

|---|---|---|

| Bond Lengths | ||

| C1-C2 | Carbon - Carbon | 1.53 Å |

| C2-C3 | Carbon - Carbon | 1.54 Å |

| C1-N1 | Carbon - Nitrogen | 1.47 Å |

| C2-N2 | Carbon - Nitrogen | 1.47 Å |

| N-H | Nitrogen - Hydrogen | 1.01 Å |

| C-H | Carbon - Hydrogen | 1.09 Å |

| Bond Angles | ||

| C1-C2-C3 | C-C-C | 112.5° |

| C1-C2-N2 | C-C-N | 110.0° |

| H-N-H | H-N-H | 107.0° |

| H-C-H | H-C-H | 109.5° |

Electronic Structure: DFT is also used to analyze the distribution of electrons within the molecule. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. For this compound, the HOMO would likely be localized on the nitrogen atoms of the diamine moiety due to their lone pairs of electrons, while the LUMO would be distributed across the σ* antibonding orbitals.

Molecular Orbital (MO) Theory for Bonding Analysis

Molecular Orbital (MO) theory describes chemical bonds in terms of molecular orbitals that extend over the entire molecule, formed from the combination of atomic orbitals. libretexts.orgyoutube.com This approach provides a detailed picture of bonding, antibonding, and non-bonding interactions. youtube.com

When atomic orbitals overlap, they create both a lower-energy bonding MO and a higher-energy antibonding MO. youtube.com Electrons fill these orbitals starting from the lowest energy level. The stability of a chemical bond is described by its bond order, calculated as:

Bond Order = ½ [(Number of electrons in bonding MOs) - (Number of electrons in antibonding MOs)]

A positive bond order indicates a stable bond. youtube.com For this compound, an MO analysis would confirm the presence of single covalent bonds (bond order ≈ 1) for the C-C, C-N, C-O, C-H, and N-H linkages. The analysis would also show non-bonding orbitals corresponding to the lone pairs on the nitrogen and oxygen atoms. MO diagrams provide a visual representation of the energy levels of these orbitals. youtube.com

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time.

Prediction of Conformational Preferences

Molecules with single bonds, like this compound, are not rigid; they can rotate around these bonds to adopt various three-dimensional shapes called conformations. mdpi.com Computational methods can be used to perform a conformational analysis, which identifies the most stable conformers and the energy barriers between them.

For a related molecule, 1,2-diaminoethane, studies have shown that it exists as a mixture of different conformers in the gaseous and liquid states, with the gauche conformers being predominant. uc.pt A similar analysis for this compound would involve systematically rotating the key dihedral angles (e.g., N-C-C-N, C-C-O-C) and calculating the potential energy at each step. This would generate a potential energy surface, revealing the low-energy (stable) and high-energy (transitional) states. Such studies are crucial for understanding how the molecule's shape influences its properties and interactions. researchgate.net

Intermolecular Interaction Studies (e.g., Host-Guest Systems)

Molecular dynamics (MD) simulations model the movement of every atom in a system over a period of time, providing a detailed view of intermolecular interactions. mdpi.comnih.gov This is particularly useful for studying how a molecule like this compound might interact with other molecules, such as in a host-guest system. nih.gov

In a typical MD simulation, the molecule of interest (the "guest") is placed in a simulated environment with a host molecule (e.g., a cyclodextrin) and solvent molecules (e.g., water). frontiersin.orgmdpi.com The simulation then calculates the forces between all atoms and tracks their trajectories. Analysis of these trajectories can reveal:

Binding Affinity: The strength of the interaction between the host and guest.

Interaction Modes: Identification of key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. researchgate.netresearchgate.net

Structural Changes: How the host and guest molecules change their conformation upon binding.

These simulations are essential for designing molecules for applications in drug delivery, sensing, and catalysis. nih.gov

Theoretical Approaches to Enantioselectivity and Reaction Mechanisms

As this compound is a chiral molecule, computational chemistry is a powerful tool for understanding its role in stereoselective reactions. chemrxiv.orgrsc.org Theoretical calculations can be used to predict which enantiomer or diastereomer will be the major product of a reaction. acs.orgresearchgate.net

This is typically achieved by modeling the transition states of the reaction pathways leading to the different possible products. acs.orgnii.ac.jp The transition state is the highest energy point along a reaction coordinate. According to transition state theory, the reaction that proceeds through the lowest-energy transition state will be the fastest and yield the major product.

For reactions involving chiral diamines, DFT calculations are often employed to:

Locate Transition State Structures: Identify the geometries of the transition states for the formation of each stereoisomer.

Calculate Activation Energies: Determine the energy difference between the reactants and each transition state.

Predict Stereoselectivity: The difference in activation energies (ΔΔG‡) between the two pathways can be used to predict the enantiomeric or diastereomeric ratio of the products. A larger energy difference corresponds to higher selectivity.

These theoretical investigations provide deep insight into the origin of stereoselectivity, helping chemists to design more efficient catalysts and synthetic routes. acs.orgacs.orgnii.ac.jp

Elucidation of Catalyst-Substrate Interactions

No specific research data or computational studies on the catalyst-substrate interactions of this compound were found.

Understanding Stereochemical Outcomes through Computational Models

No computational models or theoretical studies explaining the stereochemical outcomes of reactions involving this compound were found.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The advancement of chemical research is intrinsically linked to the availability of efficient and environmentally benign synthetic methodologies. For 3-Methoxypropane-1,2-diamine, future efforts should be directed towards developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research should explore novel catalytic systems and alternative starting materials to streamline the synthesis. The development of eco-friendly protocols, such as those utilizing water as a solvent or employing solvent-free conditions, would be a significant step forward. researchgate.net Moreover, the exploration of biocatalytic methods, using enzymes to perform key transformations, could offer a highly selective and sustainable route to enantiomerically pure this compound.

Table 1: Comparison of Potential Synthetic Route Improvements

| Current Approaches | Future Sustainable Approaches | Potential Benefits |

| Multi-step synthesis | One-pot or tandem reactions | Reduced reaction time, lower cost |

| Use of hazardous reagents | Catalytic methods (e.g., hydrogenation) | Increased safety, reduced waste |

| Organic solvents | Aqueous media, solvent-free conditions | Minimized environmental impact |

| Stoichiometric reagents | Biocatalysis | High enantioselectivity, mild conditions |

Expansion of Catalytic Applications to Novel Chemical Transformations

The presence of two nitrogen atoms in a 1,2-relationship makes this compound and its derivatives prime candidates for use as ligands in asymmetric catalysis. rsc.orgnih.gov While diamines have been successfully employed in various catalytic reactions, there remains a vast landscape of unexplored chemical transformations where this compound could prove invaluable.

Future research should focus on employing this diamine as a chiral ligand in a broader range of asymmetric reactions. This could include, but is not limited to, C-H activation, cross-coupling reactions, and cycloadditions. The unique electronic and steric properties conferred by the methoxy (B1213986) group could lead to novel reactivity and selectivity patterns that are not achievable with existing ligands. Furthermore, immobilizing catalysts derived from this compound on solid supports could facilitate their recovery and reuse, enhancing their practical utility in industrial processes. researchgate.net

Advanced Ligand Design for Enhanced Selectivity and Reactivity

The performance of a metal-based catalyst is critically dependent on the design of the coordinating ligand. For this compound, systematic modifications of its structure could lead to significant improvements in catalytic activity and selectivity.

Future investigations should involve the synthesis of a library of derivatives where the amine groups are functionalized with various substituents. This would allow for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in specific catalytic applications. For instance, the introduction of bulky groups could enhance enantioselectivity by creating a more defined chiral pocket around the metal center. mdpi.com Conversely, the incorporation of electron-donating or withdrawing groups could modulate the reactivity of the catalyst.

Comprehensive Theoretical and Mechanistic Understanding through Integrated Approaches

A deep understanding of reaction mechanisms is paramount for the rational design of more efficient catalysts and the development of new chemical transformations. For reactions catalyzed by complexes of this compound, a combination of experimental and computational studies will be crucial.

Future research should employ a synergistic approach that integrates kinetic studies, in-situ spectroscopic techniques, and density functional theory (DFT) calculations. This will allow for the detailed elucidation of reaction pathways, the identification of key intermediates and transition states, and a clearer understanding of the factors that govern selectivity. mdpi.com Such mechanistic insights will be invaluable for the predictive design of next-generation catalysts based on the this compound scaffold.

Exploration of New Material Science Applications

Beyond its role in catalysis, the structural features of this compound suggest its potential utility in the field of material science. The ability of diamines to form coordination complexes and participate in hydrogen bonding opens up possibilities for the creation of novel materials with unique properties.

Future research could explore the incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers. The chirality and functional groups of the diamine could be exploited to construct materials with interesting optical, electronic, or porous properties. Additionally, its potential as a building block for supramolecular assemblies and functional polymers warrants investigation.

Q & A

Q. What analytical methods are recommended for detecting 3-Methoxypropane-1,2-diol (3-MPD) in wine matrices?

The OIV-MA-AS315-15 method employs gas chromatography-mass spectrometry (GC-MS) after liquid-liquid extraction. Analytes are salted out using K₂CO₃ and extracted with diethyl ether. Quantification uses selected ion monitoring (SIM) at m/z 75 for 3-MPD and m/z 78 for the internal standard (1,4-Butane-d₈). This method is validated for white, red, sweet, and dry wines .

Q. What are the detection limits and linear ranges for 3-MPD in wine?

The validated concentration range is 0.1–0.8 mg/L for 3-MPD. Limits of detection (LOD) and quantification (LOQ) are derived from interlaboratory studies, with precision parameters (r for repeatability and R for reproducibility) statistically correlated to analyte concentration .

Q. How is sample preparation optimized to minimize matrix interference in wine analysis?

Matrix effects are mitigated using internal standardization (1,4-Butane-d₈) and matrix-matched calibration. Recovery studies show >95% accuracy across wine types (e.g., tannin-rich red wines, high-sugar sweet wines) .

Advanced Research Questions

Q. How can interlaboratory variability be addressed when quantifying 3-MPD in diverse matrices?

The OIV collaborative trial (11 laboratories) standardized protocols, including spiked recovery tests and linear regression modeling. Repeatability (r) and reproducibility (R) showed >95% and >99% probability correlations, respectively, with analyte concentration. Statistical outliers were excluded using ANOVA .

Q. What statistical approaches validate precision parameters in 3-MPD analysis?

Linear regression models correlate r and R standard deviations (Sr, SR) to concentration. For example, at 0.5 mg/L, r = 0.08 mg/L and R = 0.15 mg/L. These relationships are critical for setting acceptance criteria in method validation .

Q. How does sterilization (e.g., gamma radiation vs. e-beam) affect 3-MPD levels in non-wine matrices?

In hydroxyethyl cellulose gels, GC/MS analysis revealed 3-MPD concentrations increase with higher e-beam doses but remain stable under gamma radiation or steam sterilization. This suggests degradation pathways vary by method .

Q. What are the challenges in quantifying trace 3-MPD in complex biological or industrial samples?

Beyond wine, challenges include optimizing extraction efficiency (e.g., salting-out vs. solid-phase extraction) and addressing co-eluting compounds. Method adaptation requires re-validation of precision and recovery .

Methodological Notes

- Internal Standardization : Use 1,4-Butane-d₈ to correct for extraction variability.

- Calibration : Prepare working standards (S0: 1000 ng/µL, S1: 100 ng/µL, S2: 10 ng/µL) in ethanol .

- Quality Control : Include blank spikes and reference materials (e.g., NIST-traceable compounds) to validate instrument performance .

For method optimization or contradiction resolution, consult the OIV’s interlaboratory validation framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |